3-benzyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities and are part of several pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives generally consists of a benzene ring fused to a pyrimidine ring . The specific substituents at various positions on the ring can greatly influence the properties of the compound.Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring structure . These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific substituents present on the ring structure . These can influence factors such as solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The study of quinazoline derivatives is a very active area of research, due to their wide range of biological activities and potential uses in medicine . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new compounds with improved properties .
Properties
IUPAC Name |
3-benzyl-1-(2-methoxyethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-12-11-19-16-10-6-5-9-15(16)17(21)20(18(19)22)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYNDIOCNKDCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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